4-((1-(2-((3-methoxypropyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide
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Overview
Description
4-((1-(2-((3-methoxypropyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-(2-((3-methoxypropyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide typically involves multiple steps:
Formation of the quinazolinone core: This can be achieved by reacting anthranilic acid with an appropriate aldehyde under acidic conditions to form the quinazolinone ring.
Introduction of the methoxypropylamino group: This step involves the nucleophilic substitution of the quinazolinone with 3-methoxypropylamine.
Attachment of the phenethyl group: This can be done through a Friedel-Crafts acylation reaction using phenethyl chloride and an appropriate catalyst.
Final coupling with cyclohexanecarboxamide: The final step involves coupling the intermediate with cyclohexanecarboxamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypropylamino group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the quinazolinone ring, potentially leading to the formation of dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenethyl and methoxypropylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be studied for its potential as a drug candidate. Its ability to interact with various biological targets makes it a promising candidate for the development of new therapeutics.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for various diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its complex structure allows for the exploration of new material properties and applications.
Mechanism of Action
The mechanism of action of 4-((1-(2-((3-methoxypropyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
4-((1-(2-((3-methoxypropyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-phenethylcyclohexanecarboxamide:
2-[(3-Methoxypropyl)amino]-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one:
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: A compound known for its antioxidant properties, which shares some structural similarities but has different functional groups and applications.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and its potential for diverse applications. Its structure allows for unique interactions with biological targets, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C30H38N4O5 |
---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
4-[[1-[2-(3-methoxypropylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]-N-(2-phenylethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H38N4O5/c1-39-19-7-17-31-27(35)21-33-26-11-6-5-10-25(26)29(37)34(30(33)38)20-23-12-14-24(15-13-23)28(36)32-18-16-22-8-3-2-4-9-22/h2-6,8-11,23-24H,7,12-21H2,1H3,(H,31,35)(H,32,36) |
InChI Key |
ZECPTFLWINKSNK-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNC(=O)CN1C2=CC=CC=C2C(=O)N(C1=O)CC3CCC(CC3)C(=O)NCCC4=CC=CC=C4 |
Origin of Product |
United States |
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